5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-18-8-6-15(13-19(18)29-2)7-9-21(26)24-12-10-17-16(14-24)22(27)25-11-4-3-5-20(25)23-17/h3-9,11,13H,10,12,14H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXWBYSKMGXIIU-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and various nitrogen-containing heterocycles. The key steps in the synthesis may involve:
Aldol Condensation: This step forms the enone moiety by reacting 3,4-dimethoxybenzaldehyde with an appropriate ketone.
Cyclization: The intermediate product undergoes cyclization to form the tricyclic core structure.
Functional Group Modifications: Various functional group transformations are performed to introduce the triazatricyclo moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the triazatricyclo core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the triazatricyclo structure may enhance biological activity through specific interactions with cellular targets. For instance, derivatives of similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines such as breast and colon cancer cells .
Antioxidant Properties
Compounds containing methoxyphenyl groups are often associated with antioxidant activities. The ability of 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one to scavenge free radicals could be explored for therapeutic applications in oxidative stress-related diseases .
Material Science
Polymerization and Material Development
The unique structure of this compound allows for its potential use in polymer chemistry. Its ability to participate in radical polymerization could lead to the development of new materials with specific mechanical and thermal properties. Research into similar compounds has demonstrated their utility in creating polymers that exhibit enhanced stability and functionality .
Pharmaceutical Formulations
Drug Delivery Systems
Due to its complex structure and potential bioactivity, 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one could be utilized in formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs. Its inclusion in lipid-based formulations or nanoparticles may improve the pharmacokinetics of therapeutic agents .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Anticancer Properties | Demonstrated significant inhibition of tumor growth in vitro and in vivo models using structurally similar compounds | Potential development of anticancer therapies |
| Research on Antioxidant Effects | Identified strong radical scavenging activity compared to standard antioxidants | Use in nutraceuticals or functional foods |
| Investigation into Polymer Applications | Explored synthesis of new copolymers exhibiting enhanced thermal stability | Development of advanced materials for industrial applications |
Mechanism of Action
The mechanism of action of 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogues
Heterocyclic Framework and Electronic Properties
Target Compound: The 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one core contains three nitrogen atoms distributed across a fused tricyclic system.
Analogues from :
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-one-6(IIi) and 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]-one-6(IIj) feature sulfur atoms (3,7-dithia) instead of nitrogen, reducing electronegativity and altering redox properties. The dithia systems may exhibit lower hydrogen-bonding capacity compared to the triaza framework of the target compound .
Pyrazolo-Triazine/Tetrazine Derivatives (Evidences 6–8) :
- Compounds like pyrazolo[3,4-e]-1,2,4-triazine and pyrazolo[3,4-e]-1,2,3,4-tetrazine incorporate fused pyrazole and triazine/tetrazine rings.
Table 1: Structural and Electronic Comparison
Substituent Effects on Physicochemical Properties
Target Compound: The (E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl group introduces steric bulk and electron-donating methoxy groups, which may enhance lipophilicity and π-π stacking interactions.
Coumarin-Benzodiazepine Hybrids () :
- Compounds like 1,5-dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-...-3H-pyrazol-3-one (4h) incorporate coumarin moieties, which are known for fluorescence and anticoagulant properties. These substituents diverge significantly from the target compound’s propenoyl group, suggesting distinct biological pathways .
Hydrogen Bonding and Crystallinity
Target Compound : The lactam and triaza framework provides multiple hydrogen-bonding sites (N–H and C=O groups), likely leading to stable crystalline phases. Tools like SHELXL () and ORTEP-3 () are critical for resolving such complex structures .
Biological Activity
The compound 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities supported by empirical research.
Chemical Structure
The compound features a complex tricyclic structure with multiple functional groups that contribute to its biological properties. The presence of the 3,4-dimethoxyphenyl group is particularly notable for its potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route may include the formation of the tricyclic core followed by the introduction of the enoyl moiety through coupling reactions.
Anticancer Properties
Research has indicated that compounds similar to 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
- Case Study : A study involving a related compound demonstrated a reduction in tumor size in xenograft models when administered at specific dosages over several weeks.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results show that:
- Radical Scavenging : The compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Inflammation plays a key role in many chronic diseases. Studies have revealed that:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro.
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound’s synthesis involves multi-step cyclization and coupling reactions. A common approach includes the formation of the tricyclic core via a [3+2] cycloaddition or thiol-ene click chemistry, followed by enoyl group introduction. Optimization can be achieved by:
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization .
- Catalyst Screening : Use of Pd-based catalysts for Heck-type coupling to install the 3,4-dimethoxyphenyl group .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns ensures purity (>95%) .
Q. How can researchers characterize the compound’s structural and electronic properties?
- Methodological Answer : Utilize a combination of:
- Spectroscopy : NMR (¹H, ¹³C, DEPT) to confirm ring connectivity and substituent positions. FT-IR identifies carbonyl (C=O) and aromatic C-H stretching .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation .
- Computational Methods : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental data .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) due to the triazatricyclic core’s potential ATP-binding mimicry .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Focus on substituent modifications (e.g., replacing methoxy groups with halogens) to improve binding affinity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Error Analysis : Compare force fields (e.g., AMBER vs. CHARMM) in simulations to identify discrepancies in conformational sampling .
- Experimental Validation : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to rule out environmental variability .
- Data Integration : Apply machine learning (e.g., random forests) to reconcile computational and experimental datasets .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Test PEG-400/water mixtures for solubility enhancement .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the enoyl moiety to improve metabolic stability .
- Accelerated Stability Testing : Use HPLC to monitor degradation under stress conditions (40°C, 75% RH) over 14 days .
Tables for Methodological Reference
Table 1 : Key Characterization Techniques
| Technique | Application | Example Data | Reference |
|---|---|---|---|
| ¹H NMR | Substituent position | δ 7.2–7.4 (aromatic protons) | |
| HR-ESI-MS | Molecular ion | [M+H]⁺ m/z 435.1521 | |
| DFT | HOMO-LUMO | ΔE = 3.2 eV |
Table 2 : Computational Tools for Advanced Research
| Tool | Application | Output Metrics | Reference |
|---|---|---|---|
| AutoDock | Docking | Binding energy (kcal/mol) | |
| GROMACS | MD Simulation | RMSD (Å) | |
| COMSOL | Reaction Simulation | Yield prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
